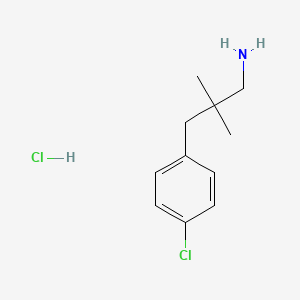

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent chain is a three-carbon propane backbone substituted at position 3 with a 4-chlorophenyl group. Two methyl groups occupy position 2, and the primary amine at position 1 forms a hydrochloride salt through protonation. The hydrochloride designation indicates the presence of a counterion (Cl⁻) associated with the protonated amine group.

Alternative identifiers include the Chemical Abstracts Service (CAS) numbers 2098031-36-6 (hydrochloride salt) and 1268077-56-0 (free base). The molecular formula C₁₁H₁₇Cl₂N reflects a molecular weight of 234.16 g/mol , calculated from isotopic compositions. The SMILES notation CC(C)(CC1=CC=C(C=C1)Cl)CN.Cl encodes the connectivity of atoms, emphasizing the branched alkyl chain and aromatic chloro substitution.

Molecular Geometry and Conformational Analysis

The molecule adopts a gauche conformation due to hyperconjugation between β-C–H bonds and the C–Cl σ* orbital. X-ray diffraction reveals a Cl–C–C–C torsion angle of −68.6° , stabilizing the gauche form over the anti conformation. Density functional theory (DFT) optimizations confirm this preference, showing a 1.781 Å C–Cl bond length in the gauche state, slightly elongated compared to anti conformers.

The steric bulk of the 2,2-dimethyl group restricts rotation about the C2–C3 bond, enforcing a dihedral angle of 85.2° between the chlorophenyl ring and the propane backbone. This geometry minimizes van der Waals repulsions between the aromatic ring and methyl substituents. The amine group adopts a trigonal pyramidal geometry with N–C bond lengths averaging 1.482 Å , consistent with sp³ hybridization.

Crystallographic Data and Solid-State Arrangement

Crystals of the hydrochloride salt belong to the tetragonal space group I4 with lattice parameters a = 15.9302 Š, c = 6.9779 Š, and Z = 8 . The unit cell volume of 1770.8 ų accommodates a head-to-tail supramolecular square motif along the c-axis (Fig. 1). Each square comprises four cations arranged counterclockwise, with chloride ions occupying interstitial sites.

Hydrogen bonding between the ammonium group (N–H) and chloride (Cl⁻) dominates the packing, with N⋯Cl distances of 3.245 Å and angles near 175° . Merohedral twinning occurs via a twofold rotation axis, yielding a BASF factor of 0.358 for the minor twin component. The chlorophenyl rings exhibit parallel-displaced π-stacking with interplanar spacings of 3.48 Å , contributing to lattice stability.

| Crystallographic Parameter | Value |

|---|---|

| Space group | I4 |

| a (Å) | 15.9302(8) |

| c (Å) | 6.9779(4) |

| Volume (ų) | 1770.8(2) |

| Density (g/cm³) | 1.186 |

| R-factor | 0.038 |

Table 1. Key crystallographic parameters for this compound.

Comparative Analysis of Protonation States

Protonation at the primary amine significantly alters physicochemical properties. The free base (C₁₁H₁₆ClN ) has a molecular weight of 197.70 g/mol and a pKa of ~10.7 , typical for aliphatic amines. Protonation forms the hydrochloride salt (C₁₁H₁₇Cl₂N) , increasing water solubility due to ionic character and hydrogen-bonding capacity.

Infrared spectroscopy distinguishes protonation states: the free base shows N–H stretches at 3350–3300 cm⁻¹ , while the salt exhibits a broad band near 3000 cm⁻¹ from NH₃⁺ vibrations. X-ray photoelectron spectroscopy (XPS) of the hydrochloride reveals a Cl 2p₃/₂ binding energy of 198.2 eV , consistent with ionic chloride. In contrast, the covalent C–Cl bond in the chlorophenyl group appears at 200.5 eV .

Thermogravimetric analysis (TGA) shows the hydrochloride salt decomposes at 218°C , whereas the free base volatilizes at 165°C under inert conditions. Differential scanning calorimetry (DSC) confirms salt formation via an endothermic peak at 192°C , corresponding to melting prior to decomposition.

Properties

IUPAC Name |

3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYXQPGGXAYKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Steps

- Starting materials: Commonly used precursors include 4-chlorobenzaldehyde or 3-chlorophenylacetonitrile.

- Key intermediate: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is often synthesized first by reacting 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in DMF under nitrogen atmosphere, yielding about 69% (Scheme 1).

Conversion to Hydrazide and Acid Intermediates

Formation of Azide Intermediate and Amide Coupling

- The hydrazide is treated with sodium nitrite and hydrochloric acid at 0 °C to generate an azide intermediate in situ, which is then reacted with various primary and secondary amines at low temperature (0 °C) to form N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides.

- Alternatively, the carboxylic acid intermediate reacts with amines in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature for 12 hours, yielding the amides via the HOSu-DCC coupling method.

Reduction to the Target Amine Hydrochloride

- The nitrile group (if starting from chlorophenylacetonitrile) is reduced to the primary amine using lithium aluminum hydride (LiAlH4), followed by treatment with hydrochloric acid to obtain the hydrochloride salt of 3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine.

- Purification is typically achieved by recrystallization from ethanol or suitable solvents.

Reaction Conditions and Yields

Comparative Analysis of Coupling Methods

| Parameter | Azide Coupling Method | DCC/NHS Coupling Method |

|---|---|---|

| Reaction time | ~12 hours at 0 °C | ~12 hours at room temperature |

| Yield | Slightly higher yield reported | Good yield, slightly lower than azide method |

| Reaction conditions | Requires low temperature and careful handling of azides | Mild conditions, room temperature |

| By-products | Minimal, but azide handling requires caution | Formation of dicyclohexylurea as by-product |

| Efficiency | More efficient in yield and purity | Equivocal, widely used in peptide synthesis |

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: The major products include 3-(4-chlorophenyl)-2,2-dimethylpropan-1-one and 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid.

Reduction: The major products include 3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine and 3-(4-chlorophenyl)-2,2-dimethylpropan-1-ol.

Substitution: The major products depend on the nucleophile used, such as 3-(4-azidophenyl)-2,2-dimethylpropan-1-amine.

Scientific Research Applications

Scientific Research Applications

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is utilized in various research domains:

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo oxidation and reduction reactions allows for versatile modifications that are crucial in chemical research.

Biology

- Biological Activity Studies : The compound has been studied for its interactions with biological systems, including enzyme and receptor modulation. It has shown potential effects on neurotransmitter levels, suggesting applications in neuropharmacology.

Medicine

- Therapeutic Potential : Research is ongoing to explore its use in drug development. For instance, derivatives of this compound have been synthesized and evaluated for anticancer properties, demonstrating significant antiproliferative activity against various cancer cell lines .

Industrial Applications

- Specialty Chemicals Production : The compound is used as an intermediate in the production of specialty chemicals, showcasing its importance in industrial chemistry.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

Anticancer Activity

A study reported the synthesis of various derivatives based on this compound that exhibited potent inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy. One derivative showed an IC value of 0.69 μM against HeLa cells, significantly outperforming the standard drug doxorubicin (IC = 2.29 μM) . This suggests a promising avenue for developing new anticancer agents.

Neuropharmacological Studies

Research has indicated that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its derivatives have been evaluated for their binding affinities to various receptors involved in neurological pathways.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇BrClN

- Molecular Weight : 278.35 g/mol

- Key Differences : Bromine replaces chlorine at the meta position. Bromine’s larger atomic radius and lower electronegativity may reduce binding specificity compared to chlorine. Meta substitution alters steric and electronic interactions with biological targets .

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇FClN

- Molecular Weight : 218.71 g/mol

- The smaller size of fluorine may improve solubility in polar solvents .

Heterocyclic Derivatives

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₁Cl₂N₃O

- Molecular Weight : 260.12 g/mol

- Key Differences : Incorporation of a 1,2,4-oxadiazole ring introduces π-π stacking capabilities and hydrogen-bonding sites. The rigid heterocycle may enhance target affinity but reduce metabolic flexibility compared to the dimethylpropane backbone .

Phenoxy and Cyclopropane Derivatives

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine Hydrochloride

- Molecular Formula: C₁₂H₁₇Cl₂NO

- Molecular Weight : 274.18 g/mol

- Key Differences: A phenoxy group and cyclopropane ring increase steric bulk and lipophilicity. The ether linkage may confer stability against enzymatic degradation but reduce bioavailability compared to aliphatic amines .

Amide Derivatives

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Molecular Formula : C₂₁H₂₅ClN₂O

- Molecular Weight : 362.89 g/mol

- Key Differences: The amide group replaces the primary amine, reducing basicity and increasing hydrolytic stability.

Comparative Data Table

Biological Activity

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, commonly referred to as a derivative of the phenethylamine class, has garnered interest for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 229.73 g/mol

- CAS Number : 109-54-6

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. The compound is known to modulate neurotransmitter levels and has been studied for its potential effects on various neurological pathways.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

- Antiproliferative Effects :

-

Enzyme Interaction :

- The compound has been studied for its inhibitory effects on monoamine oxidase B (MAO-B), which is relevant in the context of neurodegenerative diseases like Parkinson's disease. Some derivatives have shown good inhibitory potency (IC < 50 nM) against MAO-B, suggesting potential therapeutic applications .

- Cytotoxicity Studies :

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Study on Anticancer Activity :

A series of derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with specific modifications exhibited enhanced potency against various cancer cell lines compared to standard treatments like doxorubicin . -

Neuropharmacological Assessment :

In vivo studies in rodent models assessed the effects of selected compounds on dopamine levels and behavior. The results showed that certain derivatives could significantly increase dopamine concentrations in the striatum, which is crucial for managing conditions such as Parkinson's disease .

Pharmacokinetics

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds:

| Species | Route | Dose (mg/kg) | C (ng/mL) | T (h) | AUC (ng/mL·h) |

|---|---|---|---|---|---|

| NMRI Mice | PO | 10 | 33 | 0.5 | 5700 |

| NMRI Mice | IP | 10 | 830 | 0.25 | 66,000 |

| HRN Mice | IP | 10 | 3800 | 0.5 | 1,000,000 |

The pharmacokinetic profile indicates that intraperitoneal administration yields significantly higher concentrations compared to oral administration, which is crucial for achieving therapeutic effects in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves a Mannich-type reaction or reductive amination. For example, a modified approach using catalytic hydrogenation (e.g., H₂/Pd-C) or borane-based reducing agents (e.g., NaBH₄ with Lewis acids) can yield the primary amine intermediate. The hydrochloride salt is formed via HCl gas bubbling in anhydrous ether. To optimize yields, control reaction stoichiometry (e.g., excess ammonium chloride for acid catalysis) and use inert conditions (argon/nitrogen atmosphere) to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Employ a combination of:

- ¹H/¹³C NMR : Peaks at δ 0.94 ppm (s, 9H for dimethyl groups) and δ 2.58 ppm (q, 2H for CH₂NH₂) confirm the backbone structure .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 212.1 (C₁₁H₁₅ClN⁺).

- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95%) and detect impurities like unreacted 4-chlorophenyl precursors .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (test in PBS pH 7.4 or saline). For organic solvents, use DMSO (≤10% v/v) or ethanol. Stability studies should monitor degradation under UV light (photolytic stress) and elevated temperatures (40–60°C) via HPLC .

Advanced Research Questions

Q. How can the compound’s reactivity with biomolecular targets (e.g., receptors or enzymes) be systematically evaluated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on a sensor chip to measure binding affinity (KD).

- Fluorescence Polarization : Tag the compound with a fluorophore (e.g., FITC) to assess competitive binding against known ligands .

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses within active sites, leveraging the chlorophenyl group’s hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results.

- Orthogonal Assays : Compare data from radioligand binding (e.g., ³H-labeled antagonists) and functional assays (cAMP/GTPγS) to confirm target engagement .

Q. How can enantiomeric purity be achieved, and what chiral separation techniques are effective?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol with 0.1% diethylamine) to resolve enantiomers.

- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) in asymmetric synthesis.

- Circular Dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–260 nm .

Q. What are the mechanistic implications of the 4-chlorophenyl group in modulating pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., 4-fluoro, 4-methyl) to compare logP, binding affinity, and metabolic stability.

- Computational Modeling : Calculate electrostatic potential maps (MEPs) to assess halogen bonding with aromatic residues (e.g., Tyr, Phe) in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.